Increased Molecular Weight and Carbon Count as a Direct Structural Differentiator
5-(Tert-pentyl)isoxazol-3-amine possesses a molecular weight of 154.21 g/mol and a molecular formula of C8H14N2O, which is significantly larger than the 5-isopropyl analog (C6H10N2O, MW 126.16) and the 5-tert-butyl analog (C7H12N2O, MW 140.18) . This increased molecular weight and carbon count is a direct consequence of the tert-pentyl (1,1-dimethylpropyl) substituent, which provides an additional methylene unit compared to the tert-butyl group and a more branched architecture than the isopropyl group.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 154.21 g/mol |
| Comparator Or Baseline | 5-isopropylisoxazol-3-amine: 126.16 g/mol; 5-tert-butylisoxazol-3-amine: 140.18 g/mol |
| Quantified Difference | +28.05 g/mol vs 5-isopropyl; +14.03 g/mol vs 5-tert-butyl |
| Conditions | Calculated from molecular formula |
Why This Matters
Molecular weight differences of this magnitude are critical for medicinal chemists optimizing lead compounds, as they directly impact ligand efficiency metrics and can alter pharmacokinetic properties such as volume of distribution and clearance.
